molecular formula C22H25NO6 B607494 Fmoc-9-Amino-4,7-Dioxanonanoic acid CAS No. 872679-70-4

Fmoc-9-Amino-4,7-Dioxanonanoic acid

Cat. No.: B607494
CAS No.: 872679-70-4
M. Wt: 399.4 g/mol
InChI Key: QWHLFJJLRVOHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-NH-PEG2-CH2CH2COOH, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are proteins or peptides that contain primary amine groups .

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The compound is primarily used in peptide synthesis, where it plays a crucial role in the construction of peptide chains . By reacting with amino acid residues, it helps in the stepwise building of peptide chains .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of stable amide bonds with primary amine groups . This allows for the construction of peptide chains in peptide synthesis .

Action Environment

The compound is typically used in laboratory settings for organic synthesis . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound should be stored at 2-8°C . The deprotection of the Fmoc group to obtain the free amine generally occurs under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-9-Amino-4,7-Dioxanonanoic acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The terminal carboxylic acid can be obtained through the reaction of the PEG linker with primary amine groups in the presence of activators such as EDC or HATU .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder or crystalline form and stored at low temperatures to maintain stability .

Scientific Research Applications

Fmoc-9-Amino-4,7-Dioxanonanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Fmoc-9-Amino-4,7-Dioxanonanoic acid is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media . Similar compounds include:

These compounds share similar functional groups and applications but differ in their linker lengths and specific uses.

Properties

IUPAC Name

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLFJJLRVOHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679823
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850312-72-0, 872679-70-4
Record name α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850312-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.